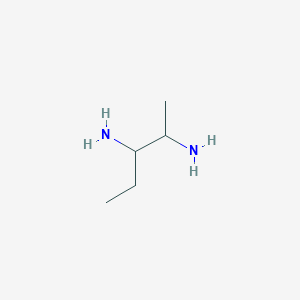
Pentane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-2,3-diamine is an organic compound with the molecular formula C5H14N2. It is a type of diamine, which means it contains two amino groups (-NH2) attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-pentanedione using ammonia and hydrogen in the presence of a catalyst such as Raney nickel. The reaction typically occurs under high pressure and elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2,3-pentanedione. This process involves the use of a continuous flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso-pentane or nitro-pentane derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Pentane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism by which pentane-2,3-diamine exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.
1,3-Diaminopropane: Contains two amino groups attached to a three-carbon chain.
Cadaverine (Pentane-1,5-diamine): Similar to pentane-2,3-diamine but with amino groups at the 1 and 5 positions.
Uniqueness
This compound is unique due to the position of its amino groups on the 2 and 3 carbons of the pentane chain. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from other diamines.
Properties
CAS No. |
115947-67-6 |
|---|---|
Molecular Formula |
C5H14N2 |
Molecular Weight |
102.18 g/mol |
IUPAC Name |
pentane-2,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(7)4(2)6/h4-5H,3,6-7H2,1-2H3 |
InChI Key |
ZNUSBSVDROQNFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















